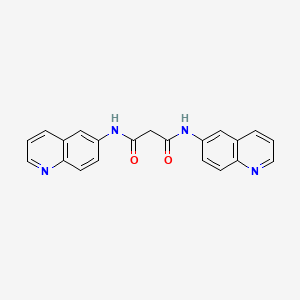
N,N'-di-6-quinolinylmalonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-di-6-quinolinylmalonamide (DQA) is a chelating agent that has been widely used in scientific research. It is a bidentate ligand that forms a complex with various metal ions, including lanthanides, actinides, and transition metals. The complex formed by DQA and metal ions has a unique luminescence property, which makes it a useful tool for analytical chemistry and bioimaging.
作用机制
The mechanism of action of N,N'-di-6-quinolinylmalonamide involves the chelation of metal ions by the bidentate ligand. The complex formed by N,N'-di-6-quinolinylmalonamide and metal ions has a unique luminescence property, which arises from the energy transfer between the excited state of the ligand and the metal ion. The luminescence lifetime of the complex is determined by the energy transfer rate, which is influenced by the nature of the metal ion and the ligand.
Biochemical and Physiological Effects:
N,N'-di-6-quinolinylmalonamide has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in vitro and in vivo to study the transport and metabolism of metal ions in biological systems. N,N'-di-6-quinolinylmalonamide has been used to study the uptake and distribution of lanthanides in plants, animals, and humans. It has also been used to study the toxicity and bioaccumulation of heavy metals in the environment.
实验室实验的优点和局限性
The advantages of using N,N'-di-6-quinolinylmalonamide in lab experiments include its high selectivity for metal ions, its low toxicity, and its unique luminescence property. N,N'-di-6-quinolinylmalonamide can be used to study the transport and metabolism of metal ions in biological systems and the toxicity and bioaccumulation of heavy metals in the environment. The limitations of using N,N'-di-6-quinolinylmalonamide in lab experiments include its limited solubility in water and its sensitivity to pH and temperature.
未来方向
There are several future directions for the use of N,N'-di-6-quinolinylmalonamide in scientific research. One direction is the development of new N,N'-di-6-quinolinylmalonamide analogs with improved properties, such as higher solubility and selectivity for specific metal ions. Another direction is the application of N,N'-di-6-quinolinylmalonamide in bioimaging and medical diagnosis, where it can be used to detect metal ions in vivo. Additionally, N,N'-di-6-quinolinylmalonamide can be used to study the transport and metabolism of metal ions in plants and animals, which can provide insights into the role of metal ions in biological systems.
合成方法
The synthesis of N,N'-di-6-quinolinylmalonamide involves the reaction of quinoline-6-carboxylic acid with malonamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions. The product is obtained by filtration and recrystallization from a suitable solvent, such as ethanol or acetonitrile.
科学研究应用
N,N'-di-6-quinolinylmalonamide has been extensively used in scientific research due to its unique properties. It is a fluorescent probe that can selectively bind to metal ions, such as lanthanides and actinides, and form a complex with them. The complex has a long luminescence lifetime, which makes it a useful tool for time-resolved luminescence spectroscopy. N,N'-di-6-quinolinylmalonamide has been used in a wide range of applications, including bioimaging, environmental monitoring, and analytical chemistry.
属性
IUPAC Name |
N,N'-di(quinolin-6-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVNKLGBNKLDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![ethyl [1,3-dioxo-2-(4-propylbenzyl)-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5223295.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)